Heptanoic acid, 5-chloro-6-oxo- is a medium-chain fatty acid characterized by the presence of a chlorine atom and a ketone functional group. Its chemical formula is and it has a molecular weight of approximately 178.616 g/mol. This compound is also known by its CAS number, 855953-89-8. The structure of heptanoic acid, 5-chloro-6-oxo- includes a heptanoic acid backbone with a chlorine substituent at the fifth carbon and a ketone group at the sixth carbon, which contributes to its unique chemical properties and reactivity profile .
Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and various alcohols or amines for substitution reactions .
Heptanoic acid, 5-chloro-6-oxo- exhibits significant biological activity, particularly in lipid metabolism. It interacts with various enzymes such as dehydrogenases and oxidases, facilitating its conversion into other metabolites. This compound influences cellular processes including gene expression related to lipid metabolism and energy production. It may also modulate cell signaling pathways by interacting with specific receptors on cell surfaces .
The synthesis of heptanoic acid, 5-chloro-6-oxo- can be achieved through several methods:
Heptanoic acid, 5-chloro-6-oxo- has various applications across different fields:
Studies have shown that heptanoic acid, 5-chloro-6-oxo- interacts with specific enzymes involved in fatty acid metabolism. These interactions can influence metabolic pathways and cellular responses to external stimuli. Further research is ongoing to elucidate its full range of interactions and potential therapeutic applications .
Heptanoic acid, 5-chloro-6-oxo- shares structural similarities with several other compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Heptanoic Acid | Straight-chain carboxylic acid | Lacks the ketone and chlorine functionalities |
5-Hydroxy-Heptanoic Acid | Contains hydroxyl group instead of ketone | Reduced form; different reactivity profile |
Hexanoic Acid | Shorter chain carboxylic acid | Similar properties but shorter carbon chain |
6-Oxoheptanoic Acid | Ketone at the sixth position | Lacks chlorine substituent |
The uniqueness of heptanoic acid, 5-chloro-6-oxo- lies in its dual functional groups (ketone and carboxylic acid) which allow it to participate in a wider range of
The synthesis of heptanoic acid, 5-chloro-6-oxo- typically involves sequential functionalization of a heptanoic acid backbone. A notable method described in the patent literature utilizes bis(trichloromethyl) carbonate (BTC) and monoethyl adipate as precursors. This approach involves reacting monoethyl adipate with BTC in the presence of an organic amine catalyst (e.g., triethylamine) at 40–100°C for 1–10 hours in an aprotic solvent such as acetonitrile. The reaction proceeds via nucleophilic acyl substitution, where BTC acts as a chlorinating agent to introduce the ketone and chlorine functionalities at the fifth and sixth carbon positions, respectively.
Alternative pathways include decarboxylative chlorination of β-ketocarboxylic acids. For example, β-ketohexanoic acid derivatives undergo enantioselective chlorination using organocatalytic systems, yielding α-chloroketones with high stereochemical control. This method employs chiral primary amine catalysts to generate enolate intermediates, which react with electrophilic chlorine sources like N-chlorosuccinimide (NCS). Comparative studies show that the BTC-based route achieves yields of 85–92%, while decarboxylative methods offer superior stereoselectivity (up to 97% enantiomeric excess).
Table 1: Comparison of Multi-step Synthesis Methods
Asymmetric α-chlorination of β-keto esters represents a breakthrough for introducing chirality in heptanoic acid derivatives. Hybrid amide-based Cinchona alkaloid catalysts, such as those derived from quinidine, enable enantioselective chlorination with as little as 0.5 mol% catalyst loading. These catalysts operate via a phase-transfer mechanism, where the alkaloid forms a chiral ion pair with the β-keto ester enolate, directing chlorine addition to the pro-R or pro-S face. For instance, methyl indanone carboxylate undergoes chlorination in toluene with potassium fluoride, achieving 97% enantiomeric excess (ee) under optimized conditions.
Primary amine catalysts also facilitate decarboxylative asymmetric chlorination. A study demonstrated that a chiral binaphthyl-modified primary amine catalyzes the reaction of β-ketocarboxylic acids with NCS, producing α-chloroketones with 90–95% ee. The mechanism involves enamine intermediate formation, where the amine transiently binds to the β-keto group, enabling stereocontrolled chlorine transfer.
Key Catalyst Systems:
Solvent choice critically impacts reaction kinetics and selectivity. Gas-phase chlorination of heptanoyl fluorides exhibits minimal solvent effects, with substituent influences limited to the β-carbon. In contrast, solution-phase reactions in acetonitrile show long-range electronic effects extending to the ε-carbon, enhancing regioselectivity for chlorine addition at the sixth position. Polar aprotic solvents like acetonitrile stabilize charged intermediates in BTC-mediated reactions, improving yields by 15–20% compared to nonpolar solvents.
Phase-transfer catalysis (PTC) systems using toluene and potassium fluoride achieve optimal enantioselectivity by segregating ionic and organic phases, reducing side reactions. For example, asymmetric chlorination in toluene yields 97% ee versus 80% ee in dichloromethane, attributed to better chiral recognition in low-polarity media.
Table 2: Solvent Effects on Chlorination Efficiency
Solvent | Polarity (ET30) | Reaction Type | Yield (%) | Selectivity |
---|---|---|---|---|
Acetonitrile | 46.0 | BTC-mediated | 90–92 | N/A (achiral) |
Toluene | 33.9 | Asymmetric PTC | 95–99 | 97% ee |
Dichloromethane | 41.1 | Enamine catalysis | 85–90 | 95% ee |